AMPKα2β1γ1 Activation: Mogrol EC50 vs. Derivatives and Endogenous Activator AMP
Mogrol acts as a direct allosteric activator of the AMPK heterotrimer α2β1γ1. In a high-throughput screening assay using HepG2 cells, mogrol demonstrated an EC50 of 3.0 ± 0.20 μM [1]. This potency is superior to the endogenous activator AMP (EC50 = 1.4 ± 0.10 μM) by approximately 2.1-fold [1]. However, synthetic amine derivatives modified at the C24 position (compounds 3 and 4) achieve EC50 values of 0.15 μM and 0.14 μM, respectively, representing a 20-fold increase in potency over mogrol [2]. This indicates that while mogrol is a validated AMPK activator scaffold, its potency can be significantly enhanced through targeted structural modification.
| Evidence Dimension | AMPKα2β1γ1 activation potency |
|---|---|
| Target Compound Data | EC50 = 3.0 ± 0.20 μM |
| Comparator Or Baseline | AMP (endogenous activator) EC50 = 1.4 ± 0.10 μM; C24-amine derivatives (compounds 3 and 4) EC50 = 0.15 μM and 0.14 μM |
| Quantified Difference | Mogrol is 2.1-fold more potent than AMP; derivatives are 20-fold more potent than mogrol |
| Conditions | HepG2 cell AMPK allosteric activator screening based on SPA assay |
Why This Matters
Mogrol provides a validated natural-product starting point for AMPK activation at micromolar concentrations, suitable for lead optimization programs, whereas its synthetic derivatives offer enhanced potency for advanced drug development.
- [1] Jaiswal V, Lee HJ. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases. Life (Basel). 2023;13(2):555. Table 1. doi:10.3390/life13020555 View Source
- [2] Wang J, et al. Design, synthesis and biological evaluation of mogrol derivatives as a novel class of AMPKα2β1γ1 activators. Bioorg Med Chem Lett. 2019;29(23):126715. doi:10.1016/j.bmcl.2019.126715 View Source
